Iodophthalein sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iodophthalein sodium typically involves the iodination of phthalein compounds. The reaction conditions often include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction is carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Iodophthalein sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher iodinated derivatives, while reduction can produce deiodinated compounds .
Scientific Research Applications
Iodophthalein sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in biological assays and staining procedures.
Industry: Applied in the production of iodinated compounds and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of iodophthalein sodium involves its ability to bind to specific molecular targets and pathways. In medical imaging, it works by enhancing the contrast of certain tissues, making them more visible under imaging techniques. The iodine atoms in the compound play a crucial role in this process by absorbing X-rays and providing a clear image .
Comparison with Similar Compounds
Similar Compounds
Iodoform (CHI3): Used as an antiseptic and in dental applications.
Iodol (tetraiodopyrol): Employed as an antiseptic and in the treatment of syphilis.
Uniqueness
Iodophthalein sodium is unique due to its specific application in gallbladder and bile duct imaging, which is not a common use for other iodinated compounds. Its molecular structure and the presence of multiple iodine atoms make it particularly effective for this purpose .
Properties
CAS No. |
2217-44-9 |
---|---|
Molecular Formula |
C20H8I4Na2O4 |
Molecular Weight |
865.9 g/mol |
IUPAC Name |
disodium;2-[(3,5-diiodo-4-oxidophenyl)-(3,5-diiodo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H10I4O4.2Na/c21-13-5-9(6-14(22)18(13)25)17(10-7-15(23)19(26)16(24)8-10)11-3-1-2-4-12(11)20(27)28;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2 |
InChI Key |
CWHBCTLVWOCMPQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)I)I)C3=CC(=C(C(=C3)I)[O-])I)C(=O)[O-].[Na+].[Na+] |
Related CAS |
386-17-4 (Parent) |
Origin of Product |
United States |
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